molecular formula C11H16O4 B1360180 Diethyl 2-vinylcyclopropane-1,1-dicarboxylate CAS No. 7686-78-4

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate

Cat. No.: B1360180
CAS No.: 7686-78-4
M. Wt: 212.24 g/mol
InChI Key: UOQTXZICFVMERR-UHFFFAOYSA-N
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Description

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate is a versatile organic compound with the molecular formula C11H16O4. It is a cyclic diester of cyclopropane-1,1-dicarboxylic acid and appears as a clear, colorless liquid at room temperature. This compound is notable for its applications in various fields, including chemistry and biology.

Biochemical Analysis

Biochemical Properties

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate plays a significant role in biochemical reactions due to its ability to undergo nucleophilic attack at the methine position. This compound interacts with various enzymes and proteins, facilitating ring-opening reactions. For instance, it has been shown to interact with nucleophiles, leading to the formation of different products depending on the reaction conditions . The nature of these interactions is primarily based on the compound’s ability to act as an electrophile, making it a valuable reagent in synthetic organic chemistry.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmosphere and low temperatures . Prolonged exposure to environmental factors such as light and oxygen can lead to its degradation, affecting its efficacy in biochemical assays.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate typically involves the reaction of diethyl malonate with 1,4-dichloro-2-butene. The process begins with the preparation of diethyl sodio malonate, which is then reacted with 1,4-dichloro-2-butene in anhydrous ethanol. The mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-vinylcyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:

    Hydrophosphination: This reaction involves the addition of phosphines to the vinyl group under photolytic conditions, resulting in the formation of tertiary phosphines.

    Ring-Opening Reactions: The compound can undergo ring-opening reactions with nucleophilic reagents, leading to the formation of functionalized organic compounds.

Common Reagents and Conditions:

    Hydrophosphination: Primary or secondary phosphines are used under UV light without the need for a free radical initiator.

    Ring-Opening Reactions: Nucleophilic reagents such as amines or alcohols are commonly used under mild conditions.

Major Products:

    Hydrophosphination: The major products are tertiary phosphines, which can be further derivatized to form stable phosphine chalcogenides.

    Ring-Opening Reactions: The products are various functionalized organic compounds depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: It is used in the synthesis of anti-epileptic drugs such as Vigabatri.

    Polymer Chemistry: The compound is utilized in the preparation of low-shrinkage polymers for dental adhesives and filling composites.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate involves nucleophilic attack at the methine position, leading to ring-opening via free radicals at the terminal methylene. This reactivity is crucial for its role in various chemical transformations.

Comparison with Similar Compounds

  • Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate
  • Ethyl (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride
  • (1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate

Uniqueness: Diethyl 2-vinylcyclopropane-1,1-dicarboxylate is unique due to its specific reactivity and applications in medicinal chemistry and polymer science. Its ability to undergo hydrophosphination and ring-opening reactions makes it a valuable compound for various synthetic applications .

Properties

IUPAC Name

diethyl 2-ethenylcyclopropane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-4-8-7-11(8,9(12)14-5-2)10(13)15-6-3/h4,8H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQTXZICFVMERR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1C=C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90998169
Record name Diethyl 2-ethenylcyclopropane-1,1-dicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7686-78-4
Record name 1,1-Diethyl 2-ethenyl-1,1-cyclopropanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7686-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl 2-vinylcyclopropane-1,1-dicarboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl 2-ethenylcyclopropane-1,1-dicarboxylate
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Record name Diethyl 2-vinylcyclopropane-1,1-dicarboxylate
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Synthesis routes and methods I

Procedure details

To a solution of 18.4 g (2 equivalents) in 300 ml of anhydrous ethanol is added rapidly 164 g (1 equivalent) of diethyl malonate. 1,4-Dichloro-2-butene (98% mixture of cis and trans, Aldrich) (50 g, 1 equivalent) is slowly added to the warm, stirred suspension of the diethyl sodio malonate during 15 minutes after which the mixture is refluxed for 3 hours. Upon cooling, the mixture is poured into 1.2 liters of water and an oil isolated by ether extraction. The ether extract is dried over magnesium sulfate and distilled to give 1,1-bis-ethoxycarbonyl-2-vinylcyclopropane, B.P. 108°-116° C./14 mm.
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
diethyl sodio malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.2 L
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
164 g
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

93.4 g (583 mmol) of malonic acid diethyl ester and 1000 mL of toluene were added into a four-necked flask (2 L), and thereafter, 223 mL (569 mmol) of a 20% sodium ethoxide ethanol solution was added thereto as a base. The obtained mixture was stirred at room temperature for 1.5 hours, and 59.4 g of trans-1,4-dibromo-2-butene (278 mmol; a reagent manufactured by Sigma-Aldrich) was then added to the reaction solution. The obtained mixture was stirred at room temperature for 2 hours, and 109 mL (278 mmol) of a 20% sodium ethoxide ethanol solution was then added to the reaction solution. The obtained mixture was stirred at room temperature for 1 hour, and 29.1 g of trans-1,4-dibromo-2-butene (136 mmol; a reagent manufactured by Sigma-Aldrich) was then added to the reaction solution. The mixture was stirred at room temperature for 4 hours, and 347 mL of a 1 M sodium hydroxide aqueous solution was then added to the reaction solution. The mixture was stirred for 14 hours, and an organic layer was then separated. Subsequently, the organic layer was washed with 132 mL of water twice, and was then dried over anhydrous sodium sulfate. The resultant was filtrated, and the obtained filtrate was concentrated at 40° C. under reduced pressure, so as to obtain 99.3 g of 1,1-di-ethoxycarbonyl-2-vinylcyclopropane in the form of a crude product of a light yellow oily substance. This crude product contained 83.2 g of 1,1-di-ethoxycarbonyl-2-vinylcyclopropane (yield: 94.9%). However, this crude product did not contain a malonic diethyl ester.
Quantity
93.4 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
sodium ethoxide ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
59.4 g
Type
reactant
Reaction Step Three
Name
sodium ethoxide ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
29.1 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

To demonstrate the versatility of the process, 16 g (0.1 mol) diethyl malonate and 62.55 g of a block copolymer of ethylene oxide and polypropylene oxide having an average molecular weight of about 13,300 (Pluronic® 127) were charged to a reactor. Methylene dichloride (100 mls.) and 11.2 g solid potassium hydroxide (90%) were added and the mixture vigorously agitated while maintaining the temperature at or below 35° C. The 1,4-dichlorobutene-2 (12.4 g; 0.1 mol) was then added over a 5 minute period. About 22% conversion to diethyl 2-vinylcyclopropane-1,1-dicarboxylate was obtained after one hour of reaction. The reaction was continued to obtain essentially complete conversion of the reactants to the desired vinylcyclopropane product.
Quantity
16 g
Type
reactant
Reaction Step One
[Compound]
Name
block copolymer
Quantity
62.55 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polypropylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Pluronic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
12.4 g
Type
reactant
Reaction Step Six
[Compound]
Name
solid
Quantity
11.2 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
100 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl 2-vinylcyclopropane-1,1-dicarboxylate
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Reactant of Route 6
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